An In-Depth Technical Guide to the Chemical Properties of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
An In-Depth Technical Guide to the Chemical Properties of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a key chemical intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, atomoxetine. This document delves into its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for professionals in pharmaceutical research and development.
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, with the CAS number 881995-47-7, is a crucial precursor in the manufacturing of atomoxetine, a medication used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The synthesis of atomoxetine involves the formation of a specific ether linkage and subsequent amination, where the title compound represents the successful coupling of the aryl ether moiety to the chloro-substituted propyl chain. Understanding the chemical characteristics of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇ClO | [2] |
| Molecular Weight | 260.76 g/mol | [2] |
| Appearance | Pale Yellow Oil | [2] |
| CAS Number | 881995-47-7 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a critical step that dictates the overall efficiency and purity of the atomoxetine production process. The primary route involves the etherification of rac 3-chloro-1-phenylpropan-1-ol with 2-methylphenol (o-cresol). Two classical and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] This Sɴ2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide or phenoxide) on an alkyl halide.
Workflow for Williamson Ether Synthesis:
Figure 1: Workflow for the Williamson Ether Synthesis of the target molecule.
Experimental Protocol (Illustrative):
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Deprotonation of 2-Methylphenol: To a solution of 2-methylphenol in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) is added portion-wise at a controlled temperature (e.g., 0 °C) to form the sodium salt of 2-methylphenoxide. The choice of base and solvent is critical to ensure complete deprotonation and to avoid side reactions.
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Nucleophilic Substitution: A solution of rac 3-chloro-1-phenylpropan-1-ol in the same solvent is then added to the phenoxide solution. The reaction mixture is heated to a temperature that facilitates the Sɴ2 reaction without promoting elimination or other side reactions (typically in the range of 50-80 °C).
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Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.
The causality behind these choices lies in creating optimal conditions for an Sɴ2 reaction. The use of a strong base is necessary to generate a potent nucleophile (the phenoxide). An aprotic solvent is chosen to avoid solvating the nucleophile, which would decrease its reactivity. The temperature is carefully controlled to favor substitution over potential elimination side reactions.
Synthesis via Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, often proceeding with inversion of configuration at the alcohol's stereocenter.[3] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
Workflow for Mitsunobu Reaction:
Figure 2: Workflow for the Mitsunobu Reaction to synthesize the target molecule.
Experimental Protocol (Illustrative):
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Reaction Setup: To a solution of rac 3-chloro-1-phenylpropan-1-ol, 2-methylphenol, and triphenylphosphine in a suitable anhydrous aprotic solvent (e.g., THF, dichloromethane) at 0 °C, DEAD or DIAD is added dropwise. The reaction is typically exothermic and requires careful temperature control.
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Reaction Progression: The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique.
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Work-up and Purification: The solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography to separate the desired product from the byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate.
The Mitsunobu reaction is advantageous for its mild conditions and high stereoselectivity (with inversion of configuration). However, the separation of the product from the stoichiometric byproducts can sometimes be challenging.
Reactivity and Subsequent Transformations
The primary site of reactivity on rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, in the context of atomoxetine synthesis, is the terminal chloro group. This group is susceptible to nucleophilic substitution by an amine, which is the key step in introducing the nitrogen-containing side chain of atomoxetine.
Reaction with Methylamine:
The chloro group can be displaced by methylamine in a nucleophilic substitution reaction to form N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine (atomoxetine). This reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures to proceed at a reasonable rate. The use of a base may also be necessary to neutralize the HCl generated during the reaction.
Spectroscopic Characterization
While specific, authenticated spectra for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane are not widely published, the expected spectroscopic features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple aromatic and aliphatic protons. Key signals would include:
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A multiplet for the aromatic protons of the phenyl and 2-methylphenoxy groups.
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A characteristic signal for the benzylic proton (CH-O).
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Multiplets for the diastereotopic methylene protons adjacent to the chlorine and the benzylic carbon.
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A singlet for the methyl group on the phenoxy ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for all 16 carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the two methylene carbons, and the methyl carbon.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve cleavage of the C-C bonds in the propyl chain and loss of the chloroethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for:
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C-H stretching of the aromatic and aliphatic groups.
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C=C stretching of the aromatic rings.
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C-O-C stretching of the ether linkage.
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C-Cl stretching.
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Conclusion
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a fundamentally important intermediate in the synthesis of atomoxetine. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for pharmaceutical scientists and developers. The synthetic routes, primarily the Williamson ether synthesis and the Mitsunobu reaction, offer viable pathways to this molecule, each with its own advantages and considerations. The key reactive site for further transformation is the terminal chloro group, which allows for the introduction of the amine functionality necessary for the final API. While detailed experimental data is often proprietary, the principles outlined in this guide provide a solid foundation for the handling and utilization of this important chemical entity.
References
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PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
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ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
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PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. Retrieved from [Link]
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PubChem. (n.d.). Atomoxetine. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Retrieved from [Link]
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MDPI. (n.d.). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
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Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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ClinPGx. (n.d.). atomoxetine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1-chlorine-3-phenyl propane.
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propane. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Atomoxetine (HMDB0014434). Retrieved from [Link]
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ResearchGate. (2025). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]
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YouTube. (2024). Mitsunobu Reaction. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Atomoxetine (CAS 83015-26-3). Retrieved from [Link]
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Bulletin of Osaka University of Pharmaceutical Sciences. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]
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Metabolomics - The Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory. Retrieved from [Link]
Figure 1: Chemical Structure of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
